

hMAO-B-IN-3 CAS number and supplier information

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Compound of Interest

Compound Name: hMAO-B-IN-3

Cat. No.: B12410464

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An In-Depth Technical Guide to hMAO-B-IN-3

This technical guide provides a comprehensive overview of **hMAO-B-IN-3**, a potent inhibitor of human monoamine oxidase B (hMAO-B), for researchers, scientists, and professionals in drug development.

Chemical and Supplier Information

hMAO-B-IN-3 is a notable compound in neuroscience research, primarily for its selective inhibition of a key enzyme in the metabolic pathways of neurotransmitters.

| Identifier | Value |
|-------------------|---------------------|
| Compound Name | hMAO-B-IN-3 |
| CAS Number | 2581113-51-9[1][2] |
| Molecular Formula | C20H15NO4[3] |
| Molecular Weight | 333.34 g/mol [2][3] |

Supplier Information:

This compound is available from various chemical suppliers specializing in research chemicals. Researchers interested in procuring **hMAO-B-IN-3** can refer to the following suppliers:

- [MedchemExpress\[1\]](#)
- [Smolecule\[3\]](#)
- [TargetMol\[2\]](#)

Quantitative Data

hMAO-B-IN-3 is a potent inhibitor of hMAO-B. The following table summarizes its inhibitory activity.

| Compound | Target | IC50 |
|-------------|--------|---------------|
| hMAO-B-IN-3 | hMAO-B | 47.4 nM[1][2] |

For comparison, the IC50 values of other relevant MAO-B inhibitors are provided below:

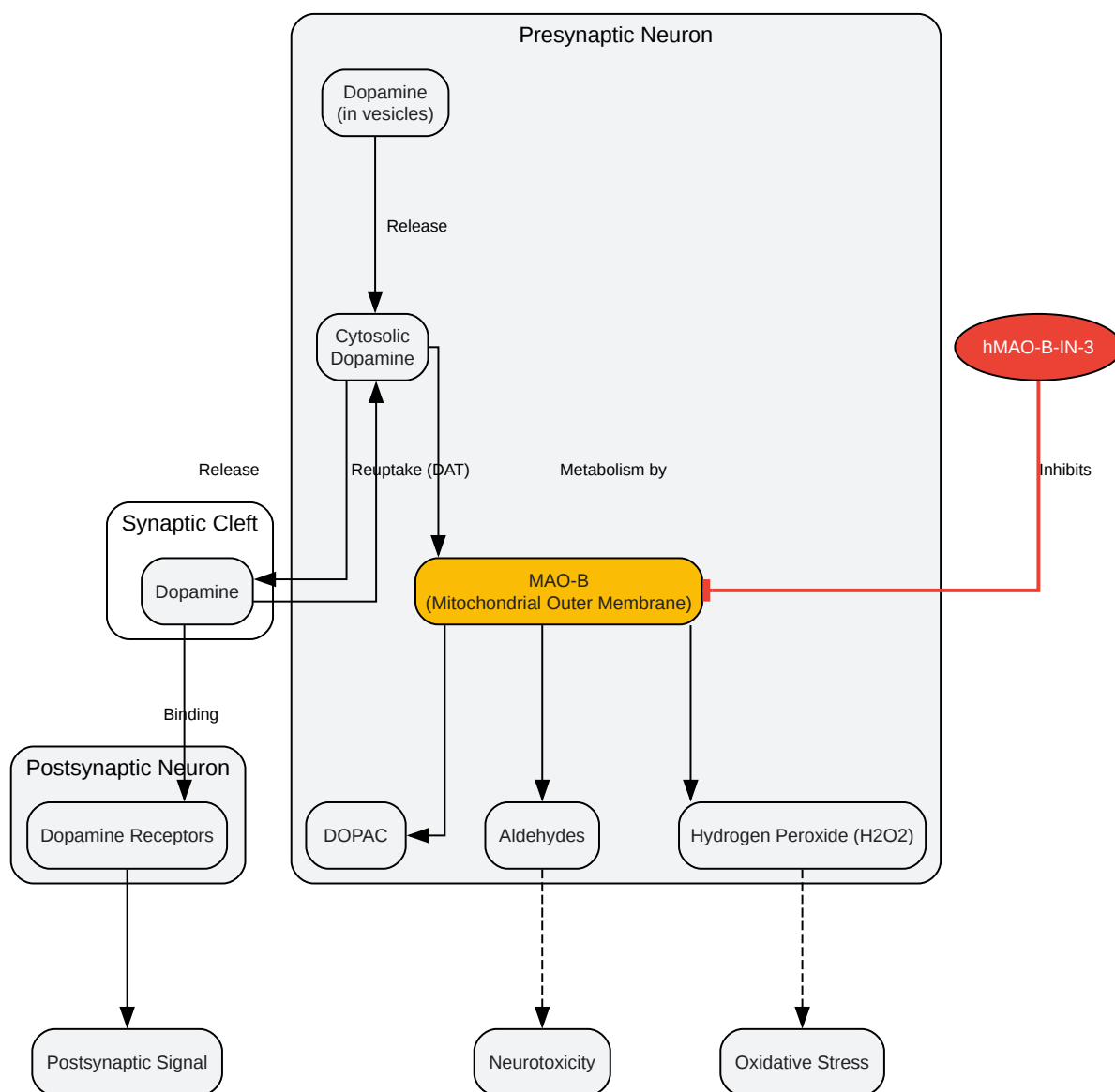
| Compound | Target | IC50 | Ki |
|--------------|--------|----------------|----------------------------|
| MAO-B-IN-3 | MAO-B | 96 nM[4] | 696 nM (for 5-HT6R) [4] |
| hMAO-B-IN-4 | hMAO-B | 0.067 µM[5][6] | 0.03 µM[5][6] |
| hMAO-B-IN-4 | hMAO-A | 33.82 µM[5][6] | |
| hMAO-B-IN-32 | hMAO-B | 45.52 µM[7] | |
| MAO-B-IN-16 | hMAO-B | 1.55 µM[8] | |
| MAO-B-IN-16 | hMAO-A | >100 µM[8] | |
| MAO-B-IN-17 | hMAO-B | 5.08 µM[9] | |
| MAO-B-IN-17 | hMAO-A | >100 µM[9] | |

Mechanism of Action and Signaling Pathway

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, including dopamine.[10][11][12] The inhibition of

MAO-B is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases the synaptic levels of dopamine.[12][13] The byproducts of MAO-B-catalyzed reactions, such as hydrogen peroxide and aldehydes, can contribute to oxidative stress and neurotoxicity.[11][12]

hMAO-B-IN-3 acts as a potent inhibitor of this enzymatic activity. The following diagram illustrates the signaling pathway of MAO-B and the inhibitory effect of **hMAO-B-IN-3**.



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Caption: MAO-B signaling pathway and inhibition by **hMAO-B-IN-3**.

Experimental Protocols

While a specific, detailed experimental protocol for **hMAO-B-IN-3** was not available in the initial search, a general workflow for assessing the inhibitory activity of compounds against hMAO-B can be outlined. This is typically performed using an in vitro enzyme inhibition assay.

Objective: To determine the IC₅₀ value of a test compound (e.g., **hMAO-B-IN-3**) against human MAO-B.

Materials:

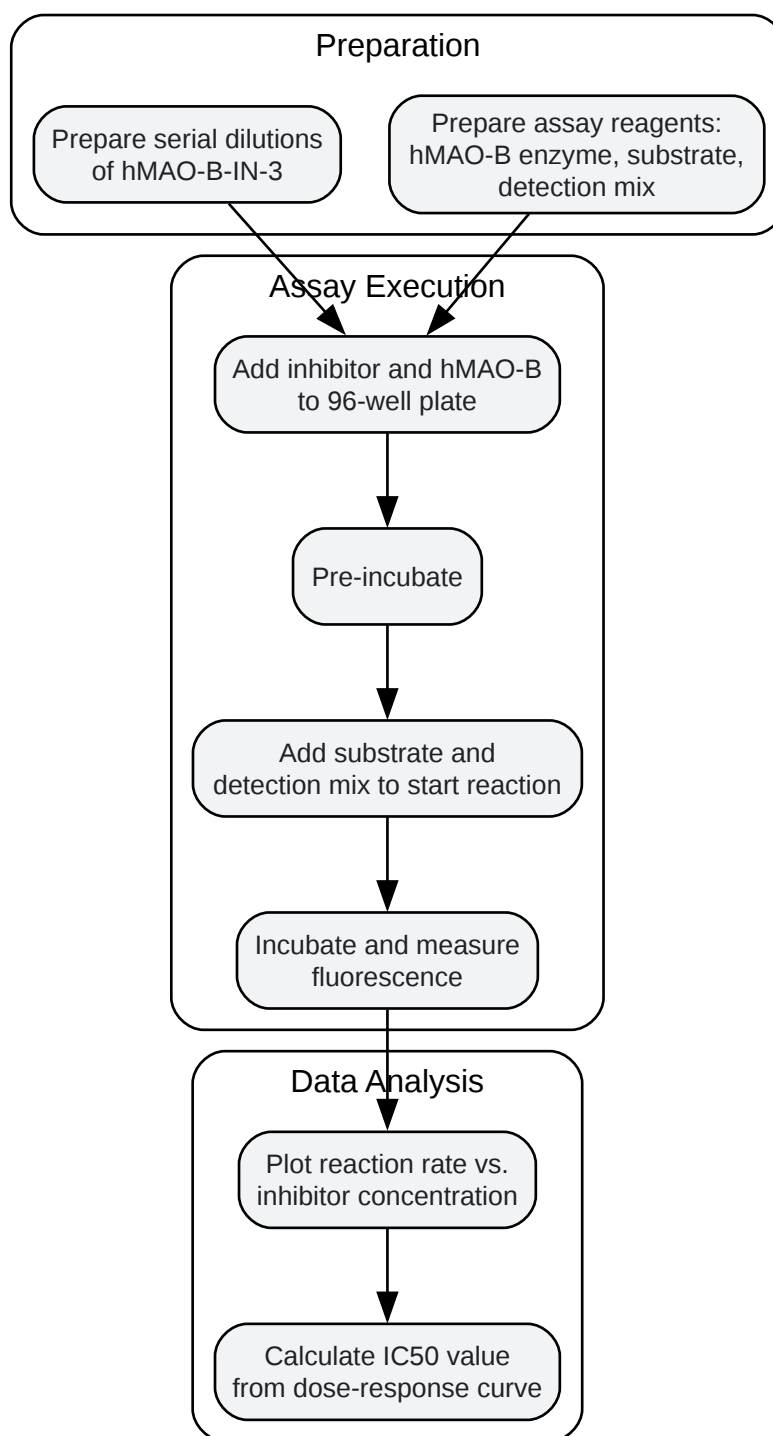
- Recombinant human MAO-B enzyme
- MAO-B substrate (e.g., benzylamine or phenylethylamine)
- Detection reagent (e.g., Amplex Red)
- Horseradish peroxidase (HRP)
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- Test compound (**hMAO-B-IN-3**)
- 96-well microplate
- Microplate reader (fluorescence)

General Procedure:

- **Compound Preparation:** Prepare a stock solution of **hMAO-B-IN-3** in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.
- **Assay Reaction:**
 - Add the assay buffer to the wells of the 96-well plate.
 - Add the test compound at various concentrations to the respective wells.
 - Add the recombinant hMAO-B enzyme to all wells (except for the negative control).

- Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
- Initiation of Reaction:
 - Add the MAO-B substrate and the detection reagent mixture (e.g., Amplex Red and HRP) to all wells to start the enzymatic reaction.
- Measurement:
 - Incubate the plate at a controlled temperature (e.g., 37°C).
 - Measure the fluorescence signal at regular intervals using a microplate reader. The production of hydrogen peroxide from the MAO-B reaction is coupled to the conversion of the detection reagent into a fluorescent product.
- Data Analysis:
 - Plot the rate of reaction (fluorescence increase over time) against the concentration of the inhibitor.
 - Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

The following diagram illustrates a typical experimental workflow for an MAO-B inhibition assay.



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Caption: General experimental workflow for MAO-B inhibition assay.

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